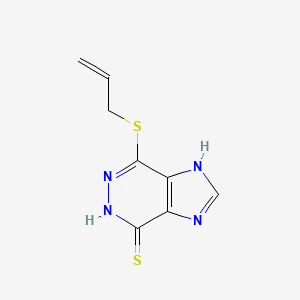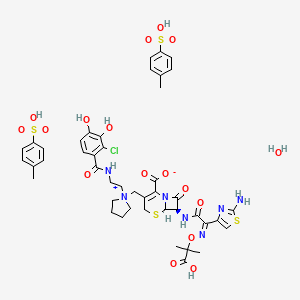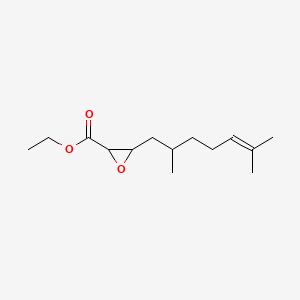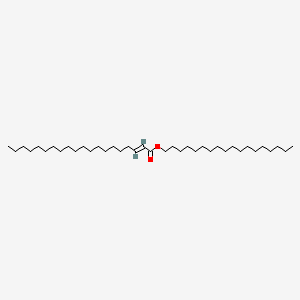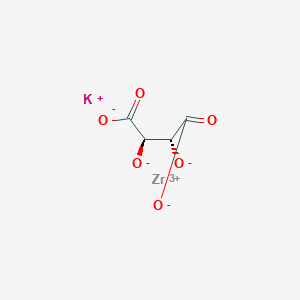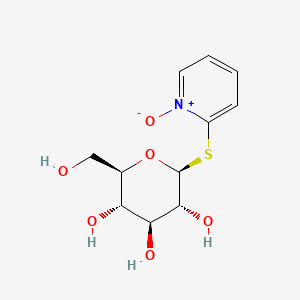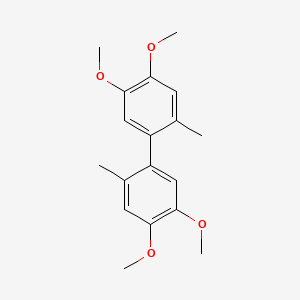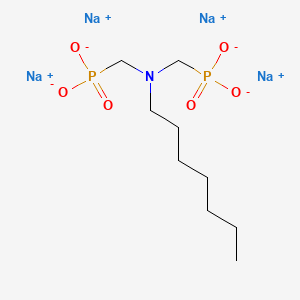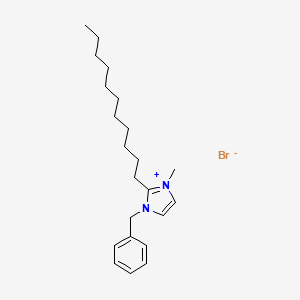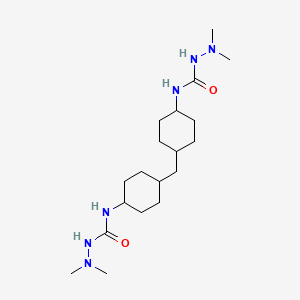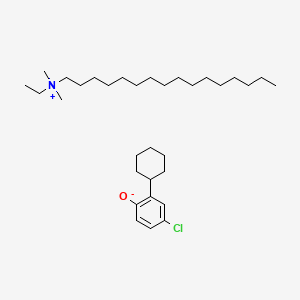
2,3,4-tri-O-methyl-d-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-methyl-D-glucose is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, and 4 are replaced by methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-tri-O-methyl-D-glucose typically involves the methylation of D-glucose. One common method is the use of methyl iodide (CH3I) and a base such as silver oxide (Ag2O) to facilitate the methylation process. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Tri-O-methyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate (NaIO4) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), silver oxide (Ag2O), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted glucose derivatives .
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-methyl-D-glucose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying glucose transport and metabolism in cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool for glucose-related disorders.
Mecanismo De Acción
The mechanism of action of 2,3,4-tri-O-methyl-D-glucose involves its interaction with glucose transporters and metabolic pathways. The compound can mimic the behavior of glucose, allowing researchers to study glucose transport and metabolism. It can also interact with specific enzymes and proteins involved in glucose metabolism, providing insights into their functions and regulatory mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetra-O-methyl-D-glucose
- 2,3,4-Tri-O-methyl-D-mannose
- 2,3,4-Tri-O-methyl-D-galactose
Uniqueness
2,3,4-Tri-O-methyl-D-glucose is unique due to its specific pattern of methylation, which imparts distinct chemical and physical properties. This compound’s selective methylation at positions 2, 3, and 4 allows for targeted studies of glucose transport and metabolism, making it a valuable tool in both basic and applied research .
Propiedades
Número CAS |
4060-09-7 |
|---|---|
Fórmula molecular |
C9H18O6 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-trimethoxyhexanal |
InChI |
InChI=1S/C9H18O6/c1-13-7(5-11)9(15-3)8(14-2)6(12)4-10/h5-10,12H,4H2,1-3H3/t6-,7+,8-,9-/m1/s1 |
Clave InChI |
LOODZAPIPITKBN-BZNPZCIMSA-N |
SMILES isomérico |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)OC |
SMILES canónico |
COC(C=O)C(C(C(CO)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


